molecular formula C14H10F4O B6372476 5-(2-Fluoro-3-trifluoromethylphenyl)-2-methylphenol, 95% CAS No. 1261977-79-0

5-(2-Fluoro-3-trifluoromethylphenyl)-2-methylphenol, 95%

Cat. No. B6372476
CAS RN: 1261977-79-0
M. Wt: 270.22 g/mol
InChI Key: NKRXWWTYZAPRHU-UHFFFAOYSA-N
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Description

5-(2-Fluoro-3-trifluoromethylphenyl)-2-methylphenol (95%) is a compound with a variety of uses in the scientific research field. This compound is a colorless to pale yellow liquid with a strong odor and is soluble in most organic solvents. It is also known as 5-Fluoro-3-trifluoromethylphenyl-2-methylphenol and 5-Fluoro-3-trifluoromethyl-2-methylphenol. It is a fluorinated compound with a wide range of applications in fields such as organic chemistry, biochemistry, and pharmacology. This compound is a useful reagent for the synthesis of various organic compounds and has been studied for its ability to act as a catalyst in various reactions.

Scientific Research Applications

5-(2-Fluoro-3-trifluoromethylphenyl)-2-methylphenol (95%) is used in various scientific research applications. It is used as a reagent for the synthesis of various organic compounds and has been studied for its ability to act as a catalyst in various reactions. It has also been used in the synthesis of various pharmaceuticals, such as antibiotics and anti-cancer drugs. Additionally, it has been used in the synthesis of various materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-3-trifluoromethylphenyl)-2-methylphenol (95%) is not fully understood. However, it is believed that the compound acts as a catalyst in various reactions, which results in the formation of the desired product. It is also believed that the compound is able to interact with other molecules in the reaction, which helps to speed up the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluoro-3-trifluoromethylphenyl)-2-methylphenol (95%) are not fully understood. However, studies have shown that the compound is able to interact with other molecules in the reaction, which may lead to changes in the biochemical and physiological properties of the molecules. Additionally, the compound has been found to have antioxidant properties, which may be beneficial in the prevention of certain diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2-Fluoro-3-trifluoromethylphenyl)-2-methylphenol (95%) in laboratory experiments include its ability to act as a catalyst in various reactions, its low toxicity, and its ability to interact with other molecules in the reaction. Additionally, the compound is relatively inexpensive and is readily available. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood.

Future Directions

The future directions for 5-(2-Fluoro-3-trifluoromethylphenyl)-2-methylphenol (95%) include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of various organic compounds and materials. Additionally, further research into its antioxidant properties may lead to new uses for the compound in the prevention and treatment of various diseases. Finally, further research into its potential applications in the synthesis of pharmaceuticals may lead to the development of new drugs.

Synthesis Methods

5-(2-Fluoro-3-trifluoromethylphenyl)-2-methylphenol (95%) can be synthesized via a two-step process. The first step involves the reaction of 2-fluoro-3-trifluoromethyl phenol with 2-methylphenol in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds through an SN2 mechanism, resulting in the formation of the desired product. The second step involves the reaction of the product with an acid such as hydrochloric acid or sulfuric acid, which results in the formation of the desired product.

properties

IUPAC Name

5-[2-fluoro-3-(trifluoromethyl)phenyl]-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4O/c1-8-5-6-9(7-12(8)19)10-3-2-4-11(13(10)15)14(16,17)18/h2-7,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRXWWTYZAPRHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C(=CC=C2)C(F)(F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684017
Record name 2'-Fluoro-4-methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261977-79-0
Record name 2'-Fluoro-4-methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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